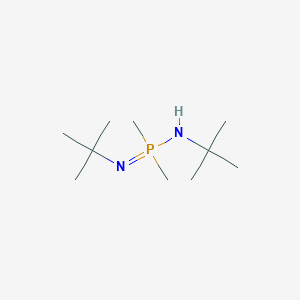![molecular formula C22H18O3S B14600195 {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-24-9](/img/structure/B14600195.png)
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to an acetaldehyde moiety, with a methanesulfonyl phenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multiple steps, starting with the preparation of the fluorenyl precursor. . The final step involves the oxidation of the resulting intermediate to form the acetaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetic acid.
Reduction: Formation of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl phenyl group may also participate in various biochemical pathways, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene: Similar structure but with a methyl group instead of an acetaldehyde moiety.
9-[4-(Methanesulfonyl)phenyl]-9H-fluorene: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the acetaldehyde group in {9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde makes it unique compared to its analogs.
Eigenschaften
CAS-Nummer |
60253-24-9 |
|---|---|
Molekularformel |
C22H18O3S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-[9-(4-methylsulfonylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18O3S/c1-26(24,25)17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
InChI-Schlüssel |
VQQXHCRHAZWIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)

![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)


![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)





![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
